Cas no 88229-21-4 (N-Cyclopropyl-4-nitrobenzamide)
N-Cyclopropyl-4-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-Cyclopropyl-4-nitrobenzamide
- Benzamide, N-cyclopropyl-4-nitro-
- A862274
- SB76816
- SR-01000234125-1
- 88229-21-4
- DTXSID90358224
- SR-01000234125
- AKOS001464107
- BS-23992
- CS-0208433
- MFCD02091503
- Z32367778
- STK415276
-
- MDL: MFCD02091503
- Inchi: 1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13)
- InChI Key: HPXHDFCHLKARTL-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])NC1CC1
Computed Properties
- Exact Mass: 206.06914219g/mol
- Monoisotopic Mass: 206.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 423.1±28.0 °C at 760 mmHg
- Flash Point: 209.7±24.0 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
N-Cyclopropyl-4-nitrobenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Cyclopropyl-4-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 217189-1g |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 217189-5g |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 95% | 5g |
£188.00 | 2022-03-01 | |
| Fluorochem | 217189-25g |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 95% | 25g |
£450.00 | 2022-03-01 | |
| Alichem | A019143733-25g |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 95% | 25g |
$400.00 | 2023-08-31 | |
| Chemenu | CM201054-25g |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 95% | 25g |
$320 | 2021-08-05 | |
| TRC | C999180-250mg |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C999180-500mg |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C999180-2.5g |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 2.5g |
$ 185.00 | 2022-06-06 | ||
| Chemenu | CM201054-25g |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 95% | 25g |
$320 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279103-1g |
N-Cyclopropyl-4-nitrobenzamide |
88229-21-4 | 98% | 1g |
¥795.00 | 2024-04-27 |
N-Cyclopropyl-4-nitrobenzamide Suppliers
N-Cyclopropyl-4-nitrobenzamide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-Cyclopropyl-4-nitrobenzamide
N-Cyclopropyl-4-nitrobenzamide (CAS No. 88229-21-4): A Comprehensive Overview
N-Cyclopropyl-4-nitrobenzamide (CAS No. 88229-21-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrobenzamide derivative features a cyclopropyl group attached to the amide nitrogen, making it a valuable intermediate in synthetic chemistry. Its molecular formula is C10H10N2O3, with a molecular weight of 206.20 g/mol. The compound's unique structure contributes to its reactivity and potential applications in various fields.
The growing interest in N-Cyclopropyl-4-nitrobenzamide stems from its role as a key building block in drug discovery. Researchers are particularly focused on its potential as a precursor for antimicrobial agents and enzyme inhibitors, aligning with current trends in combating antibiotic resistance. The 4-nitrobenzamide moiety is known to interact with biological targets, making this compound relevant to modern medicinal chemistry approaches.
From a chemical perspective, N-Cyclopropyl-4-nitrobenzamide exhibits interesting physical properties. It typically appears as a crystalline solid with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol. The compound's stability under various conditions makes it suitable for diverse synthetic applications. Recent studies have explored its photochemical behavior, particularly how the nitro group influences its reactivity patterns.
In synthetic applications, N-Cyclopropyl-4-nitrobenzamide serves as a versatile intermediate. Its cyclopropyl amide structure provides a rigid framework that can influence the conformation of resulting molecules. Chemists frequently employ this compound in nucleophilic substitution reactions, where the nitro group acts as an excellent leaving group. The development of novel heterocyclic compounds often utilizes this building block, especially in creating fused ring systems with potential biological activity.
The pharmaceutical industry shows particular interest in N-Cyclopropyl-4-nitrobenzamide derivatives for their potential therapeutic applications. Current research investigates their role in developing kinase inhibitors, which are crucial in cancer treatment strategies. The compound's ability to modulate protein-protein interactions makes it valuable in targeted drug design, addressing the growing demand for personalized medicine approaches.
From an analytical standpoint, N-Cyclopropyl-4-nitrobenzamide can be characterized using various techniques. High-performance liquid chromatography (HPLC) typically shows good resolution, while nuclear magnetic resonance (NMR) spectroscopy clearly demonstrates the distinct proton environments of the cyclopropyl group and aromatic system. Mass spectrometry confirms the molecular ion peak at m/z 206, corresponding to its molecular weight.
Environmental and safety considerations for N-Cyclopropyl-4-nitrobenzamide follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended when working with this compound. Its environmental fate and biodegradation pathways are subjects of ongoing research, particularly regarding its potential metabolites.
The market for N-Cyclopropyl-4-nitrobenzamide intermediates has seen steady growth, driven by increasing demand from contract research organizations and academic institutions. Suppliers typically offer this compound in research quantities, with purity levels ranging from 95% to 98%. Current pricing trends reflect its specialized nature and the complexity of its synthesis.
Future research directions for N-Cyclopropyl-4-nitrobenzamide include exploring its applications in materials science, particularly in the development of organic semiconductors. The compound's electron-withdrawing nitro group and rigid structure make it potentially useful in designing novel organic electronic materials. Additionally, its role in metal-organic frameworks (MOFs) is an emerging area of investigation.
For researchers working with N-Cyclopropyl-4-nitrobenzamide, proper storage conditions are essential. The compound should be kept in a cool, dry environment, protected from light to maintain stability. Many laboratories store it at room temperature in amber glass containers with appropriate desiccants to prevent moisture absorption.
The synthesis of N-Cyclopropyl-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with cyclopropylamine in the presence of a base. Recent advances have focused on optimizing this process to improve yields and reduce byproducts. Green chemistry approaches using alternative solvents and catalysts are being explored to make the synthesis more environmentally friendly.
In conclusion, N-Cyclopropyl-4-nitrobenzamide (CAS No. 88229-21-4) represents an important compound in modern chemical research. Its unique structural features and versatile reactivity make it valuable across multiple disciplines, from medicinal chemistry to materials science. As research continues to uncover new applications for this nitrobenzamide derivative, its significance in scientific advancement is likely to grow.
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